2-(Methylamino)naphthalenesulphonic acid
Description
2-(Methylamino)naphthalenesulphonic acid is a naphthalene derivative featuring a methylamino (-NHCH₃) group at position 2 and a sulfonic acid (-SO₃H) group, likely at position 1 based on naphthalene sulfonic acid nomenclature conventions. This compound is hypothesized to serve as an intermediate in pharmaceuticals or dyes, leveraging the electronic effects of the methylamino group and the hydrophilicity of the sulfonic acid moiety .
Properties
CAS No. |
7089-63-6 |
|---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(methylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H11NO3S/c1-12-10-7-6-8-4-2-3-5-9(8)11(10)16(13,14)15/h2-7,12H,1H3,(H,13,14,15) |
InChI Key |
JIACETSUYANHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Bucherer reaction, where 2-hydroxynaphthalene-1-sulfonic acid is reacted with ammonium salts to introduce the amino group, which is then methylated .
Industrial Production Methods
In industrial settings, the production of 2-(methylamino)naphthalene-1-sulfonic acid often involves large-scale sulfonation of naphthalene using sulfuric acid, followed by methylation of the resulting aminonaphthalene sulfonic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to naphthylamines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, naphthylamines, and substituted naphthalenes .
Scientific Research Applications
2-(Methylamino)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Medicine: It is explored for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of colorants for textiles, plastics, and other materials.
Mechanism of Action
The mechanism by which 2-(methylamino)naphthalene-1-sulfonic acid exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid group enhances its solubility in water, allowing it to interact with proteins and enzymes. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Hypothetical data inferred from analogs. †Calculated based on substituent addition (methylamino adds ~14 g/mol to amino-substituted analogs).
Key Findings from Comparative Analysis:
However, the sulfonic acid group counterbalances this by increasing hydrophilicity, leading to moderate solubility . Azo-containing derivatives (e.g., 2-[(2-hydroxy-1-naphthyl)azo]naphthalenesulphonic acid) exhibit pH-dependent solubility due to the ionizable azo and sulfonic acid groups, making them versatile for dye formulations .
1-Amino-2-hydroxy-4-naphthalenesulfonic acid: The trifunctional substitution (amino, hydroxy, sulfonic acid) enables chelation, making it suitable for analytical applications like phosphate detection .
Applications: Amino-substituted naphthalenesulfonic acids (e.g., 6-amino-2-naphthalenesulfonic acid) are widely used as dye intermediates due to their ability to form diazo compounds . The methylamino group in the target compound could enhance stability in pharmaceutical contexts, where modified amines are common in drug design (e.g., improved metabolic resistance) .
Biological Activity
2-(Methylamino)naphthalenesulphonic acid, also known as 4-hydroxy-7-(methylamino)-2-naphthalenesulfonic acid, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including toxicity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₉N₁O₃S
- Molecular Weight : 209.25 g/mol
- Structure : The compound features a naphthalene ring substituted with a methylamino group and a sulfonic acid group, which contributes to its solubility and reactivity.
Toxicity Studies
Research has indicated that this compound exhibits significant toxicity in aquatic organisms. A study on Channa punctatus (Indian catfish) determined the LD50 value to be approximately 0.66 mg/15 g body weight. Behavioral changes such as erratic swimming and hyper-excitability were observed at lethal concentrations, indicating acute toxicity effects .
| Parameter | Value |
|---|---|
| LD50 (mg/15 g) | 0.66 |
| Behavioral Changes Observed | Erratic swimming, hyper-excitability |
| Duration of Observations | Up to 720 hours |
Genotoxicity and Oxidative Stress
The compound has been shown to induce oxidative stress and genotoxicity in exposed fish. Significant increases in malondialdehyde (MDA) content and DNA damage were recorded after exposure to sublethal doses. The oxidative stress markers peaked at 96 hours post-exposure but showed signs of recovery after 720 hours, suggesting a repair mechanism in the organisms .
| Biochemical Marker | Control Value | Post-Exposure Value (96h) |
|---|---|---|
| MDA (µmol/g protein) | Baseline | Significant increase |
| Micronucleus Frequency | Baseline | Increased frequency observed |
The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. It acts as an inhibitor of thrombin, a key enzyme in the coagulation cascade, which suggests potential applications in managing blood clotting disorders . Thrombin's role in inflammation and wound healing further indicates that this compound could influence these physiological processes.
Inhibition of Cytokine Activity
Naphthalene derivatives, including this compound, have been researched for their ability to inhibit the activity of macrophage migration inhibitory factor (MIF). This inhibition can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .
Case Studies
- Aquatic Toxicology : A comprehensive study assessed the impact of naphthalene sulfonates on aquatic life. The findings underscored the need for regulatory measures due to the compound's bioaccumulative potential and its adverse effects on fish populations .
- Inflammation Research : Another study explored the anti-inflammatory properties of naphthalene derivatives. These compounds were found to significantly reduce cytokine production in vitro, suggesting their potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Methylamino)naphthalenesulphonic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of naphthalene derivatives followed by methylation. For example, sulfonic acid groups can be introduced via sulfuric acid or oleum at elevated temperatures (120–150°C). Methylation of the amino group may use methyl iodide or dimethyl sulfate under alkaline conditions. Optimization includes controlling reaction time (4–8 hours) and stoichiometric ratios (1:1.2 for sulfonation agents). Monitor intermediates via TLC or HPLC to minimize side products like disulfonated derivatives .
Q. How can researchers ensure high purity (>98%) during the purification of this compound?
- Methodological Answer : Recrystallization from hot aqueous ethanol (70–80% v/v) is effective due to the compound’s moderate solubility. For ionic impurities, ion-exchange chromatography (e.g., Dowex 50WX4 resin) removes residual sulfonic acid byproducts. Purity validation requires dual techniques: HPLC (C18 column, 0.1% TFA in water/acetonitrile) and elemental analysis (C, H, N, S) to confirm >98% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR (DO, 400 MHz) identifies methylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–8.5 ppm).
- Mass Spectrometry : ESI-MS in negative mode detects the molecular ion [M–H] at m/z 281.1 (calculated for CHNOS).
- IR : Sulfonic acid S=O stretching (1180–1250 cm) and N–H bending (1550–1650 cm) confirm functional groups .
Advanced Research Questions
Q. How does the solubility profile of this compound vary with pH, and what implications does this have for experimental design?
- Methodological Answer : The compound’s solubility is pH-dependent due to ionization of the sulfonic acid (pKa ~0.6) and methylamino (pKa ~4.2) groups. Below pH 2, solubility decreases as the sulfonic acid group protonates. Above pH 5, the methylamino group deprotonates, enhancing hydrophilicity. Buffer systems (e.g., phosphate or acetate) should maintain pH 3–4 for optimal solubility in aqueous reactions. Use conductivity measurements to validate solubility shifts .
Q. What strategies can resolve contradictions in reported pKa values for sulfonic acid derivatives like this compound?
- Methodological Answer : Discrepancies in pKa values (e.g., sulfonic acid group ranging 0.5–1.2) arise from measurement techniques (potentiometric vs. spectrophotometric). To resolve:
- Perform potentiometric titration in ionic strength-adjusted solutions (0.1 M KCl).
- Compare with computational methods (DFT calculations using Gaussian 09).
- Cross-validate using UV-Vis spectroscopy at varying pH to track absorbance shifts near 260 nm .
Q. What degradation pathways occur under thermal stress, and how can they be mitigated in long-term stability studies?
- Methodological Answer : Thermal degradation (TGA/DSC data) shows two stages:
150–200°C : Loss of sulfonic acid (–SOH) forming naphthylamine derivatives.
>250°C : Carbonization.
Mitigation strategies include storing the compound in inert atmospheres (N) at <4°C and avoiding prolonged heating in aqueous solutions. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring are recommended .
Q. How does the sulfonic acid group influence interactions in drug metabolite studies?
- Methodological Answer : The sulfonic acid moiety enhances water solubility and binding to serum albumin (e.g., via hydrophobic pockets). In metabolite studies (e.g., phase II conjugation), use LC-MS/MS to detect sulfonated adducts. Competitive binding assays (fluorescence quenching) quantify interactions with cytochrome P450 enzymes, where logP values <1 indicate limited membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
